(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Lipophilicity ADME profiling Structure-Activity Relationship

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide (CAS 887202-78-0) is a synthetic benzothiazole-sulfonamide derivative characterized by a 4-(methylthio)benzamide moiety linked via an imine bridge to a 3-allyl-6-sulfamoylbenzothiazole core. This compound belongs to the broader class of thiazol-2-ylidene-benzamides, which have been investigated for enzyme inhibition applications including alkaline phosphatase and α-glucosidase/cholinesterase targets.

Molecular Formula C18H17N3O3S3
Molecular Weight 419.53
CAS No. 887202-78-0
Cat. No. B2540182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
CAS887202-78-0
Molecular FormulaC18H17N3O3S3
Molecular Weight419.53
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
InChIInChI=1S/C18H17N3O3S3/c1-3-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-4-6-13(25-2)7-5-12/h3-9,11H,1,10H2,2H3,(H2,19,23,24)
InChIKeyAXBUAMJODDYQFL-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide (CAS 887202-78-0): Structural and Purity Benchmarking


(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide (CAS 887202-78-0) is a synthetic benzothiazole-sulfonamide derivative characterized by a 4-(methylthio)benzamide moiety linked via an imine bridge to a 3-allyl-6-sulfamoylbenzothiazole core. This compound belongs to the broader class of thiazol-2-ylidene-benzamides, which have been investigated for enzyme inhibition applications including alkaline phosphatase [1] and α-glucosidase/cholinesterase [2] targets. The compound's computed XLogP3-AA of 3.3 [3] and 95%+ purity specification define key baseline attributes for research procurement.

Quantitative Differentiation for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide: Why Substitution Risks Experimental Inconsistency


Generic substitution of compounds within the benzothiazole-sulfonamide class is not advisable due to significant quantitative divergence in enzyme inhibition profiles even among close structural analogs. In the thiazol-2-ylidene-benzamide series, IC50 values against human tissue non-specific alkaline phosphatase (h-TNAP) range from 0.079 ± 0.002 µM for the most potent derivative (compound 2e) to substantially higher values for other analogs [1]. Similarly, among aminobenzothiazole sulfonamides, α-glucosidase IC50 values span from 79.35 ± 1.13 µM to 179.35 ± 1.13 µM [2]. The 4-(methylthio) substituent on the benzamide ring of the target compound confers distinct electronic and steric properties that directly modulate target engagement and selectivity, making empirical substitution without comparative validation a source of irreproducible results.

Product-Specific Evidence for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide (CAS 887202-78-0): Comparator-Weighted Performance Data


Computed Lipophilicity (XLogP3-AA) Benchmarking Against 4-Chloro and Unsubstituted Benzamide Analogs

The target compound exhibits a computed XLogP3-AA of 3.3 [1], positioning it between the unsubstituted benzamide analog (estimated XLogP3 ~2.5 for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide) and the 4-chloro analog (estimated XLogP3 ~3.8 for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide). This intermediate lipophilicity may offer a balanced permeability-solubility profile compared to flanking analogs.

Lipophilicity ADME profiling Structure-Activity Relationship

Hydrogen Bond Donor Count Reduction Relative to Primary Sulfonamide-Only Analogs

The target compound possesses 1 hydrogen bond donor (the sulfamoyl -SO2NH2 group) [1]. In comparison, benzothiazole-sulfonamide analogs retaining a free 2-amino group (such as 2-amino-6-sulfamoylbenzothiazole derivatives reported in carbonic anhydrase studies ) typically exhibit 2–3 hydrogen bond donors. Reducing the HBD count to 1 is associated with improved membrane permeation potential as per Lipinski rules.

Hydrogen bonding Drug-likeness Permeability

Rotatable Bond Count and Conformational Flexibility Versus Rigid Analogs

The target compound contains 5 rotatable bonds [1] (including the allyl group, methylthio group, and the benzamide linkage). This contrasts with more rigid benzothiazole-sulfonamide derivatives lacking the allyl and methylthio substituents, which may have as few as 2–3 rotatable bonds. The increased conformational flexibility may allow better induced-fit binding to enzyme active sites, a hypothesis supported by docking studies on related aminobenzothiazole sulfonamides [2].

Conformational entropy Binding affinity Molecular flexibility

Purity Specification: 95%+ Baseline with Single-Vendor Traceability

The target compound is specified at 95%+ purity by the vendor Chemenu (Catalog Number CM882604) . This purity level matches or exceeds the typical 95% specification for research-grade benzothiazole derivatives in this structural class. Single-vendor sourcing with defined catalog numbering ensures batch-to-batch traceability, a critical factor when comparing experimental outcomes across laboratories.

Compound purity Reproducibility Quality control

Sulfamoyl Group-Mediated Enzyme Targeting Potential: Carbonic Anhydrase Class-Level Inference

The 6-sulfamoyl substituent on the benzothiazole core is a recognized zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. Metal complexes of 2-amino-6-sulfamoylbenzothiazole have demonstrated remarkable inhibitory activities on hCA I and hCA II, comparable to acetazolamide (AAZ) . The target compound retains this sulfamoyl group while replacing the 2-amino group with an imine-linked 4-(methylthio)benzamide, potentially redirecting CA isoform selectivity.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Enzyme targeting

Explicit Caveat on High-Strength Differential Evidence Availability

It must be explicitly stated that no direct head-to-head comparative biological activity data (e.g., IC50, Ki, EC50) for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide against structurally defined analogs could be identified from primary research papers, patents, or authoritative databases at the time of this analysis. The evidence presented above relies on computed physicochemical properties [1], class-level structural inferences from related benzothiazole-sulfonamide series [2][3], and vendor-supplied purity specifications . Users procuring this compound for target-specific applications should anticipate the need for internal head-to-head comparative validation against their analogs of interest.

Data transparency Evidence confidence Procurement risk

Recommended Application Scenarios for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide (CAS 887202-78-0) Based on Evidence Profile


Phenotypic Screening Libraries Requiring Balanced Lipophilicity and Moderate Conformational Flexibility

The target compound's intermediate XLogP3 of 3.3 [1] and 5 rotatable bonds position it as a suitable candidate for diversity-oriented phenotypic screening libraries where both membrane permeability and conformational adaptability are valued. Its 95%+ purity and single-vendor traceability support reproducible library assembly across screening campaigns.

Structure-Activity Relationship (SAR) Studies Exploring 4-Substituted Benzamide Effects on Benzothiazole-Sulfonamide Pharmacology

The 4-(methylthio) substituent on the benzamide ring differentiates this compound from 4-chloro, 4-acetyl, and unsubstituted benzamide analogs. Systematic head-to-head comparison of these analogs against the same enzyme target (e.g., alkaline phosphatase, where close analogs have established IC50 values [2]) could delineate the electronic and steric contributions of the 4-substituent to target engagement.

Carbonic Anhydrase Isoform Selectivity Profiling

The retained 6-sulfamoyl group, a validated zinc-binding pharmacophore with demonstrated hCA I/II inhibition in metal complex studies , combined with the unique 4-(methylthio)benzamide modification, makes this compound a rational procurement choice for carbonic anhydrase isoform selectivity screening panels aimed at identifying novel CA inhibitors with non-classical selectivity profiles.

Computational Chemistry and Molecular Docking Validation Studies

The availability of computed physicochemical descriptors (XLogP3, HBD count, rotatable bonds) from PubChem [1] and the existence of molecular docking frameworks validated on related aminobenzothiazole sulfonamides [2] support the use of this compound as a physical reference standard for validating in silico binding predictions against benzothiazole-sulfonamide targets.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.